molecular formula C18H12Cl2O4 B13994086 5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid CAS No. 36947-10-1

5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid

Cat. No.: B13994086
CAS No.: 36947-10-1
M. Wt: 363.2 g/mol
InChI Key: ACISDNBPTNWRBE-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group, a carboxylic acid group, and a 2,4-dichlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the 2,4-dichlorophenylmethoxy group: This step involves the reaction of the hydroxylated naphthalene derivative with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 5-[(2,4-Dichlorophenyl)methoxy]-3-oxonaphthalene-2-carboxylic acid.

    Reduction: Formation of 5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-methanol.

    Substitution: Formation of 5-[(2-methoxyphenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid.

Scientific Research Applications

5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of signal transduction pathways or interference with cellular metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-2-methoxy-4-methylpyridine: Similar in structure but with a pyridine ring instead of a naphthalene ring.

    2,4-Dichlorophenylacetic acid: Contains the 2,4-dichlorophenyl group but lacks the naphthalene ring system.

Uniqueness

5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid is unique due to its combination of functional groups and its naphthalene core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

36947-10-1

Molecular Formula

C18H12Cl2O4

Molecular Weight

363.2 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H12Cl2O4/c19-12-5-4-11(15(20)7-12)9-24-17-3-1-2-10-6-14(18(22)23)16(21)8-13(10)17/h1-8,21H,9H2,(H,22,23)

InChI Key

ACISDNBPTNWRBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)OCC3=C(C=C(C=C3)Cl)Cl)O)C(=O)O

Origin of Product

United States

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